molecular formula C22H19N3O2 B12147481 7-{[(2-Methoxyphenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol

7-{[(2-Methoxyphenyl)amino](pyridin-3-yl)methyl}quinolin-8-ol

Cat. No.: B12147481
M. Wt: 357.4 g/mol
InChI Key: RTAVGXLOBDXKDJ-UHFFFAOYSA-N
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Description

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, combined with a pyridine ring and a methoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere (argon or nitrogen) and a solvent such as ethanol or water.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions suggest that the compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core structure and have been widely studied for their biological activities.

    Pyridine derivatives: These compounds contain the pyridine ring and are known for their diverse chemical reactivity and biological properties.

    Methoxyphenyl derivatives: These compounds feature the methoxyphenyl group and are often explored for their pharmacological potential.

Uniqueness

What sets 7-{(2-Methoxyphenyl)aminomethyl}quinolin-8-ol apart is its unique combination of these structural motifs, which may confer distinct biological activities and chemical reactivity. Its ability to act on multiple molecular targets and pathways highlights its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-[(2-methoxyanilino)-pyridin-3-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O2/c1-27-19-9-3-2-8-18(19)25-20(16-7-4-12-23-14-16)17-11-10-15-6-5-13-24-21(15)22(17)26/h2-14,20,25-26H,1H3

InChI Key

RTAVGXLOBDXKDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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